molecular formula C17H12ClN5O2 B12177105 8-chloro-4-hydroxy-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)quinoline-3-carboxamide

8-chloro-4-hydroxy-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)quinoline-3-carboxamide

Cat. No.: B12177105
M. Wt: 353.8 g/mol
InChI Key: BCTDXAGJQDFKGK-UHFFFAOYSA-N
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Description

8-chloro-4-hydroxy-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)quinoline-3-carboxamide is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a quinoline core substituted with a chloro group at the 8-position, a hydroxy group at the 4-position, and a carboxamide group linked to a triazolo-pyridine moiety. The unique structural attributes of this compound make it a promising candidate for various biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-4-hydroxy-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)quinoline-3-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Chloro and Hydroxy Groups: The chloro and hydroxy groups can be introduced through electrophilic aromatic substitution reactions. For instance, chlorination can be achieved using thionyl chloride, while hydroxylation can be performed using a hydroxylating agent like hydrogen peroxide.

    Formation of the Triazolo-Pyridine Moiety: The triazolo-pyridine moiety can be synthesized via cyclization reactions involving hydrazine derivatives and pyridine carboxaldehydes.

    Coupling of the Moieties: The final step involves coupling the quinoline core with the triazolo-pyridine moiety through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-chloro-4-hydroxy-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)quinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (dimethyl sulfoxide), and acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide, potassium carbonate, and various nucleophiles.

Major Products

    Oxidation: Formation of quinoline ketones.

    Reduction: Formation of quinoline amines.

    Substitution: Formation of quinoline derivatives with different substituents at the 8-position.

Scientific Research Applications

8-chloro-4-hydroxy-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)quinoline-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins involved in cell signaling pathways.

    Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.

Mechanism of Action

The mechanism of action of 8-chloro-4-hydroxy-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)quinoline-3-carboxamide involves its interaction with specific molecular targets. The compound is known to:

Comparison with Similar Compounds

Similar Compounds

    8-chloro-4-hydroxyquinoline-3-carboxamide: Lacks the triazolo-pyridine moiety but shares the quinoline core.

    4-hydroxy-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)quinoline-3-carboxamide: Similar structure but without the chloro group.

    8-chloro-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)quinoline-3-carboxamide: Similar structure but without the hydroxy group.

Uniqueness

The presence of both the triazolo-pyridine moiety and the quinoline core in 8-chloro-4-hydroxy-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)quinoline-3-carboxamide provides a unique combination of biological activities. This dual functionality enhances its potential as a therapeutic agent, making it more effective in targeting multiple pathways involved in disease progression.

Properties

Molecular Formula

C17H12ClN5O2

Molecular Weight

353.8 g/mol

IUPAC Name

8-chloro-4-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-quinoline-3-carboxamide

InChI

InChI=1S/C17H12ClN5O2/c18-12-5-3-4-10-15(12)19-8-11(16(10)24)17(25)20-9-14-22-21-13-6-1-2-7-23(13)14/h1-8H,9H2,(H,19,24)(H,20,25)

InChI Key

BCTDXAGJQDFKGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CNC(=O)C3=CNC4=C(C3=O)C=CC=C4Cl

Origin of Product

United States

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